4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride
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Overview
Description
4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H7ClNO3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of an acetamido group at the 4-position and a chlorine atom at the 3-position on the benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride typically involves the chlorination of 4-acetamidobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 3-position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The acetamido group can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include nitro derivatives.
Reduction: Products include amines.
Scientific Research Applications
4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues such as serine or cysteine in enzyme active sites. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-3-chlorobenzenesulfonyl chloride
- 4-Acetamidobenzenesulfonyl chloride
- 4-Acetamidobenzenesulfonyl fluoride
Uniqueness
4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride is unique due to the presence of both the acetamido and chlorosulfonyl groups, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis and research .
Properties
CAS No. |
25300-04-3 |
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Molecular Formula |
C8H7ClFNO3S |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
4-acetamido-3-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |
InChI Key |
AWTMVPSESBZTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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